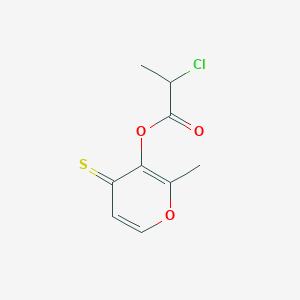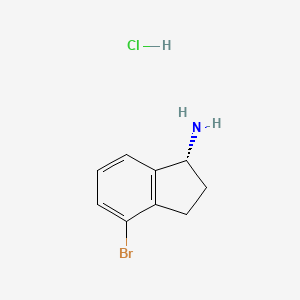![molecular formula C₁₁H₁₈N₂O₃ B1142624 (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445592-86-8](/img/structure/B1142624.png)
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (hereafter referred to as “tert-butyl carbamate”) is an organic compound with a unique three-dimensional structure. It is a derivative of cyclohexane and is composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white crystalline solid that is soluble in water and has a molecular weight of 162.2 g/mol. It is a versatile compound with a wide range of applications in scientific research and industrial processes.
Mecanismo De Acción
Tert-butyl carbamate acts as a nucleophile in organic reactions. It is able to form a covalent bond with electrophilic species, such as carbonyl compounds, and can act as a leaving group in substitution reactions. In addition, tert-butyl carbamate can act as a base in acid-base reactions, and can act as a proton acceptor in substitution reactions.
Biochemical and Physiological Effects
Tert-butyl carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anticonvulsant and analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl carbamate in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it has several drawbacks. It can be toxic if inhaled, and it can react with other compounds in a laboratory environment. In addition, it can be difficult to separate from other compounds, and it can be difficult to store for long periods of time.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl carbamate. It could be used in the synthesis of new pharmaceuticals, agrochemicals, or industrial chemicals. It could also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used in the development of new drugs, agrochemicals, or industrial chemicals that target specific enzymes or receptors.
Métodos De Síntesis
Tert-butyl carbamate can be synthesized through a variety of methods. The most common method is the reaction of tert-butyl alcohol with urea in the presence of an acid catalyst. This reaction produces a mixture of tert-butyl carbamate and tert-butyl urea, which can be separated by distillation. Another method involves the reaction of tert-butyl alcohol with phosgene in the presence of an acid catalyst. This reaction yields tert-butyl carbamate as the sole product.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger for organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a chiral auxiliary for asymmetric synthesis.
Propiedades
IUPAC Name |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)